3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol
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Overview
Description
3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol is a compound that features both an imidazole ring and an azetidine ring The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the azetidine ring is a four-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol typically involves the formation of the imidazole ring followed by the construction of the azetidine ring. One common method involves the reaction of 1-methyl-1H-imidazole with an appropriate azetidine precursor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole, followed by the addition of the azetidine precursor .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The azetidine ring may interact with biological membranes, affecting their permeability and function. These interactions can modulate various pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1-methyl-1H-imidazole
- Azetidine
- 3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol
Comparison: Compared to 1-methyl-1H-imidazole, 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol has an additional azetidine ring, which imparts unique chemical and biological properties. The presence of both rings in a single molecule allows for more diverse interactions and applications.
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(1-methylimidazol-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C7H11N3O/c1-10-3-2-9-6(10)7(11)4-8-5-7/h2-3,8,11H,4-5H2,1H3 |
InChI Key |
HQEKHMWCJJVBKW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2(CNC2)O |
Origin of Product |
United States |
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